Cas no 100009-81-2 (6H-Dibenzo[de,h]quinolin-6-one, 4,5,7,9-tetramethoxy-)

6H-Dibenzo[de,h]quinolin-6-one, 4,5,7,9-tetramethoxy- structure
100009-81-2 structure
Nom du produit:6H-Dibenzo[de,h]quinolin-6-one, 4,5,7,9-tetramethoxy-
Numéro CAS:100009-81-2
Le MF:C20H17NO5
Mégawatts:351.352685689926
CID:2861176

6H-Dibenzo[de,h]quinolin-6-one, 4,5,7,9-tetramethoxy- Propriétés chimiques et physiques

Nom et identifiant

    • 6H-Dibenzo[de,h]quinolin-6-one, 4,5,7,9-tetramethoxy-
    • Piscine à noyau: 1S/C20H17NO5/c1-23-10-5-6-11-13(9-10)18(24-2)15-14-12(7-8-21-16(11)14)19(25-3)20(26-4)17(15)22/h5-9H,1-4H3
    • La clé Inchi: XPRRIUOTLQZSJG-UHFFFAOYSA-N
    • Sourire: N1C2C3=C(C(=O)C(OC)=C(OC)C3=CC=1)C(OC)=C1C=C(OC)C=CC1=2

6H-Dibenzo[de,h]quinolin-6-one, 4,5,7,9-tetramethoxy- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Référence
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Méthode de production 2

Conditions de réaction
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Toluene ,  Tetrahydrofuran ;  2 min, 25 °C; 4 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  25 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
3.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
4.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
4.2 Reagents: Ammonia Solvents: Water ;  rt
5.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Référence
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
1.3 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
1.4 Reagents: Ammonia Solvents: Water ;  rt
2.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Référence
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Méthode de production 4

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
2.3 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
2.4 Reagents: Ammonia Solvents: Water ;  rt
3.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Référence
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
3.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Ammonia Solvents: Water ;  rt
4.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Référence
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

6H-Dibenzo[de,h]quinolin-6-one, 4,5,7,9-tetramethoxy- Raw materials

6H-Dibenzo[de,h]quinolin-6-one, 4,5,7,9-tetramethoxy- Preparation Products

6H-Dibenzo[de,h]quinolin-6-one, 4,5,7,9-tetramethoxy- Littérature connexe

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